REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][CH2:3][OH:4].[H-].[Na+].Cl[C:9]1[O:10][C:11]2[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=2[N:13]=1.O>CN(C)C=O>[O:10]1[C:11]2[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=2[N:13]=[C:9]1[O:4][CH2:3][CH2:2][CH2:1][OH:5] |f:1.2|
|
Name
|
|
Quantity
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65 g
|
Type
|
reactant
|
Smiles
|
C(CCO)O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
ClC=1OC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
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600 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred until effervescence
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The reaction mixture was stirred at room temperature overnight
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Duration
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8 (± 8) h
|
Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×300 ml)
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Type
|
WASH
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Details
|
The combined organic extracts were washed with water (2×300 ml), brine (2×300 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=NC2=C1C=CC=C2)OCCCO
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |